molecular formula C12H10BrN3S B14604176 7-Amino-3H-phenothiazin-3-iminium bromide CAS No. 57981-35-8

7-Amino-3H-phenothiazin-3-iminium bromide

Cat. No.: B14604176
CAS No.: 57981-35-8
M. Wt: 308.20 g/mol
InChI Key: NPDVWQGZFIKFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3H-phenothiazin-3-iminium bromide is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3H-phenothiazin-3-iminium bromide typically involves the reaction of phenothiazine derivatives with appropriate amination reagents. One common method is the reductive amination of phenothiazine using ammonia or primary amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for efficiency, scalability, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3H-phenothiazin-3-iminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding iminium salts or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iminium group to an amine, altering the compound’s properties.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iminium salts, while reduction can produce amines. Substitution reactions result in a variety of substituted phenothiazine derivatives.

Scientific Research Applications

7-Amino-3H-phenothiazin-3-iminium bromide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other phenothiazine derivatives and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives, including this compound, are investigated for their therapeutic potential in treating psychiatric disorders and other medical conditions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-3H-phenothiazin-3-iminium bromide involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thionine: A closely related compound with similar structural features and applications.

    Azure A chloride: Another phenothiazine derivative used in biological staining and research.

    Methylene blue: A well-known phenothiazine derivative with applications in medicine and biology.

Uniqueness

7-Amino-3H-phenothiazin-3-iminium bromide is unique due to its specific amino and iminium functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

57981-35-8

Molecular Formula

C12H10BrN3S

Molecular Weight

308.20 g/mol

IUPAC Name

(7-aminophenothiazin-3-ylidene)azanium;bromide

InChI

InChI=1S/C12H9N3S.BrH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H

InChI Key

NPDVWQGZFIKFRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.